Ethyl 1,3-benzoxazole-6-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJICUCWKZPFKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743841 | |
| Record name | Ethyl 1,3-benzoxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355171-03-7 | |
| Record name | Ethyl 1,3-benzoxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 1,3 Benzoxazole 6 Carboxylate and Its Analogues
General Principles of Benzoxazole (B165842) Ring Formation
The formation of the benzoxazole ring is typically achieved through the reaction of a 2-aminophenol (B121084) derivative with a suitable one-carbon electrophile, leading to cyclization. rsc.org The two primary pathways for this transformation are condensation reactions and oxidative cyclization.
The most traditional and widely employed method for synthesizing benzoxazoles is the condensation of 2-aminophenols with various carbonyl compounds. rsc.org This approach involves the reaction of a 2-aminophenol with a carboxylic acid or its derivatives (such as acid chlorides), which upon heating, often in the presence of an acid catalyst, undergoes cyclodehydration to form the benzoxazole ring. researchgate.netgriffith.edu.authieme-connect.com
The general mechanism begins with the nucleophilic attack of the amino group of the 2-aminophenol onto the carbonyl carbon of the carboxylic acid or its derivative, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form an N-(2-hydroxyphenyl)amide intermediate. Subsequent intramolecular cyclization, driven by the attack of the hydroxyl group on the amide carbon, and a final dehydration step, yields the benzoxazole ring. rsc.org A variety of carboxylic acids, including aromatic, heteroaromatic, and aliphatic ones, can be used, and the reaction conditions are often compatible with a range of functional groups like chloro, bromo, nitro, and methoxy (B1213986). researchgate.netgriffith.edu.au
Another common variation is the reaction of 2-aminophenols with aldehydes. rsc.org This reaction typically proceeds through the formation of a Schiff base intermediate (an imine), which then undergoes cyclization. acs.org This method is often facilitated by a catalyst to promote the cyclization and subsequent aromatization to the benzoxazole product.
Oxidative cyclization offers an alternative route to benzoxazoles, often starting from more readily available precursors. thieme-connect.com A common strategy involves the reaction of 2-aminophenols with aldehydes to form a phenolic Schiff base (an N-aryliden-2-aminophenol). This intermediate is then subjected to an oxidative process that facilitates the C-O bond formation and subsequent aromatization to the benzoxazole ring. nih.gov Various oxidizing agents can be employed for this purpose. rsc.org
Elemental sulfur has been reported as an effective oxidant for the coupling of 2-aminophenols with aldehydes or even ketones to furnish benzoxazoles. organic-chemistry.org This method is advantageous as it avoids the use of potentially explosive oxidants like pure oxygen. rsc.org The reaction can also be catalyzed by metal complexes, which facilitate the oxidative C-O coupling. For instance, copper-catalyzed methods have been developed for the cyclization of ortho-haloanilides, which are believed to proceed through a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org
Specific Reaction Protocols for Ethyl 1,3-benzoxazole-6-carboxylate Synthesis
The synthesis of the specifically substituted this compound requires a strategy that incorporates the ethyl carboxylate group at the 6-position of the benzoxazole ring. This is typically achieved by starting with a correspondingly substituted 2-aminophenol.
A logical precursor for the synthesis of this compound is 3-amino-4-hydroxybenzoic acid. The synthesis can proceed via two main sequences:
Cyclization followed by Esterification: In this approach, 3-amino-4-hydroxybenzoic acid is first reacted with a suitable one-carbon unit (e.g., formic acid or its equivalent) to form the benzoxazole ring, yielding 1,3-benzoxazole-6-carboxylic acid. The resulting carboxylic acid is then esterified with ethanol (B145695) in the presence of an acid catalyst (like concentrated sulfuric acid) to produce the final ethyl ester product. libretexts.org
Esterification followed by Cyclization: Alternatively, the starting material, 3-amino-4-hydroxybenzoic acid, can first be esterified to produce ethyl 3-amino-4-hydroxybenzoate. This intermediate is then subjected to a cyclization reaction with a formic acid equivalent to form the desired this compound. This route can be advantageous as it avoids potential side reactions that might occur with the free carboxylic acid during the cyclization step.
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity for the formation of benzoxazoles. rsc.orgresearchgate.netgriffith.edu.au Both homogeneous and heterogeneous catalysts are employed, with the latter gaining favor due to their ease of separation and recyclability. nih.govresearchgate.netrsc.org
In recent years, a variety of polymeric and supported catalysts have been developed to facilitate benzoxazole synthesis in a more environmentally friendly and efficient manner.
Poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) has emerged as an effective, economical, and reusable heterogeneous acid catalyst for the synthesis of benzoxazole derivatives. jpsbr.orgresearchgate.net It can be used in the one-pot condensation reaction of 2-aminophenols with aromatic aldehydes. jpsbr.org The reactions can often be carried out at room temperature in ethanol, offering high yields and tolerating a range of functional groups. jpsbr.org The catalyst's heterogeneity allows for simple recovery and reuse for multiple cycles with minimal loss of activity. jpsbr.orgresearchgate.net
Fe3O4-supported Lewis acidic ionic liquids (LAILs) represent another class of advanced catalysts. nih.govrsc.org These are magnetic nanoparticles (MNPs) functionalized with an ionic liquid that has Lewis acidic properties. nih.govnih.gov For example, an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 nanoparticles has been used for the condensation of 2-aminophenols with aldehydes under solvent-free ultrasound irradiation. nih.gov The magnetic nature of the support allows for easy separation of the catalyst from the reaction mixture using an external magnet, and it can be reused for several consecutive runs. nih.govrsc.org Similarly, sulfonic acid-functionalized silica-coated magnetic nanoparticles (Fe3O4@SiO2-SO3H) have been successfully used for the solvent-free synthesis of 2-arylbenzoxazoles. ajchem-a.comajchem-a.com
Titanium dioxide-zirconium dioxide (TiO2–ZrO2) composites have also been shown to be efficient mesoporous heterogeneous catalysts for the synthesis of 2-aryl substituted benzoxazoles. academie-sciences.frnais.net.cn These mixed metal oxides, typically prepared by co-precipitation, can catalyze the reaction between 2-aminophenols and substituted aldehydes at moderate temperatures in solvents like acetonitrile (B52724). academie-sciences.fr The key advantages of this system include short reaction times, high yields, and the reusability of the catalyst. academie-sciences.frnais.net.cn Nano-TiO2 has also been used independently as a catalyst for the condensation of 2-aminophenols with benzoyl chlorides under solvent-free conditions. jocpr.com
Below is a table summarizing the performance of various supported catalysts in the synthesis of benzoxazole derivatives.
Table 1: Comparison of Supported Catalysts in Benzoxazole Synthesis
| Catalyst | Reactants | Conditions | Reaction Time | Yield (%) | Reusability | Reference |
|---|---|---|---|---|---|---|
| PEG-SO3H | o-Aminophenol, Aromatic Aldehydes | Ethanol, Room Temp | Varies | High | Up to 5 cycles | jpsbr.org |
| LAIL@MNP | o-Aminophenol, Benzaldehyde | Solvent-free, 70°C, Ultrasound | 30 min | up to 90% | Up to 5 cycles | nih.gov |
| TiO2-ZrO2 | 2-Aminophenol, Aldehydes | Acetonitrile, 60°C | 15-25 min | Good to Excellent | Several times | academie-sciences.fr |
| Fe3O4@SiO2-SO3H | 2-Aminophenol, Aromatic Aldehydes | Solvent-free, 50°C | Varies | High | Several times | ajchem-a.comajchem-a.com |
Catalytic Approaches in Synthesis
Metal-Catalyzed Processes (e.g., Copper, Palladium)
Metal-catalyzed reactions offer efficient and versatile routes to benzoxazole derivatives. These processes often proceed under milder conditions and with greater functional group tolerance compared to traditional methods. Copper and palladium catalysts are particularly prominent in the synthesis of this heterocyclic scaffold.
Copper-catalyzed methods have been extensively developed for the formation of the benzoxazole ring. One common approach involves the intramolecular cyclization of o-haloanilides. For instance, a general method for the formation of benzoxazoles utilizes a copper(I) iodide (CuI) catalyst in conjunction with 1,10-phenanthroline (B135089) as a ligand. organic-chemistry.org This reaction is believed to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org Another copper-catalyzed approach involves the reaction of 2-aminophenols with various coupling partners. For example, the cyclization of 2-aminophenols with β-diketones can be effectively catalyzed by a combination of a Brønsted acid and CuI. organic-chemistry.org Furthermore, copper(II) oxide nanoparticles have been employed as a heterogeneous and recyclable catalyst for the intramolecular cyclization of o-bromoaryl derivatives, providing an experimentally simple and ligand-free synthesis of substituted benzoxazoles. organic-chemistry.org
Palladium catalysis has also been instrumental in the synthesis of benzoxazoles. A notable example is the palladium-catalyzed reaction between o-aminophenol and isocyanides, which yields 2-aminobenzoxazoles. Additionally, palladium catalysts have been used in sequential one-pot procedures, such as the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure to generate the benzoxazole heterocycle. organic-chemistry.org
Iron, another transition metal, has been utilized in the synthesis of 2-arylbenzoxazoles. One method involves an iron(III)-catalyzed bromination of an N-arylbenzamide, followed by a copper(I)-catalyzed O-cyclization. researchgate.net Iron catalysts have also been employed in hydrogen transfer strategies for the redox condensation of o-hydroxynitrobenzenes with alcohols, affording a wide range of 2-substituted benzoxazoles. organic-chemistry.org
Table 1: Examples of Metal-Catalyzed Synthesis of Benzoxazole Analogues
| Catalyst System | Starting Materials | Product Type | Key Features |
| CuI / 1,10-phenanthroline | o-haloanilides | Substituted benzoxazoles | General method, proceeds via Cu(I)/Cu(III) cycle. organic-chemistry.org |
| Brønsted acid / CuI | 2-aminophenols and β-diketones | 2-substituted benzoxazoles | Tolerates various substituents on the 2-aminophenol. organic-chemistry.org |
| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | Substituted benzoxazoles | Heterogeneous, recyclable, ligand-free. organic-chemistry.org |
| Palladium catalyst | o-aminophenol and isocyanides | 2-aminobenzoxazoles | Provides access to amino-substituted benzoxazoles. |
| Iron(III) catalyst / Copper(I) catalyst | N-arylbenzamides | 2-arylbenzoxazoles | One-pot, regioselective synthesis. researchgate.net |
Biocatalysis (e.g., Amla Fruit Extract)
In recent years, biocatalysis has emerged as a green and sustainable alternative for the synthesis of organic compounds. A novel approach for the preparation of 2-aryl-1,3-benzoxazole derivatives utilizes amla fruit (Phyllanthus emblica) extract as a biocatalyst. This method involves the one-pot condensation of o-aminophenol with substituted aryl aldehydes. The reaction can be carried out at room temperature or under microwave irradiation. researchgate.net
The amla fruit extract is considered a low-cost, non-volatile, and environmentally friendly catalyst. researchgate.net The acidic nature of the extract, with a measured pH of 2.84, is believed to facilitate the cyclization reaction. This biocatalytic method offers several advantages, including a simple methodology, excellent product yields, minimal reaction times, and ease of separation and work-up. researchgate.net
Acid-Catalyzed and Solvent-Free Methods
Acid-catalyzed condensation reactions are a classical and widely used approach for the synthesis of benzoxazoles. The reaction typically involves the cyclization of a 2-aminophenol with a carboxylic acid or its derivative under acidic conditions. A variety of Brønsted and Lewis acids have been employed for this purpose. acs.org
To enhance the sustainability of these methods, solvent-free conditions are often employed. For instance, a Brønsted acidic ionic liquid gel has been developed as an efficient and recyclable heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenol and aldehydes at 130 °C under solvent-free conditions, affording high yields. acs.orgresearchgate.net Another green approach utilizes samarium triflate as a reusable acid catalyst for the reaction of o-amino(thio)phenols with aldehydes in an aqueous medium under mild conditions. organic-chemistry.org
Lawesson's reagent has also been shown to be an effective promoter for the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org
Table 2: Comparison of Acid-Catalyzed and Solvent-Free Methods for Benzoxazole Synthesis
| Catalyst/Promoter | Starting Materials | Conditions | Key Advantages |
| Brønsted acidic ionic liquid gel | 2-aminophenol and aldehydes | Solvent-free, 130 °C | High yields, recyclable catalyst, simple work-up. acs.orgresearchgate.net |
| Samarium triflate | o-amino(thio)phenols and aldehydes | Aqueous medium, mild conditions | Green and efficient, reusable catalyst. organic-chemistry.org |
| Lawesson's reagent | Carboxylic acids and 2-aminophenol | Solvent-free, microwave-assisted | Good yields for various substrates. organic-chemistry.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.neteurekaselect.com The synthesis of benzoxazole derivatives has greatly benefited from this technology.
A common microwave-assisted method involves the condensation of 2-aminophenol or its derivatives with aldehydes, carboxylic acids, or other suitable electrophiles. researchgate.neteurekaselect.com For instance, the condensation of 2-aminophenol with carboxylic acids can be facilitated by propylphosphonic anhydride (B1165640) under microwave irradiation. In another approach, various 2-substituted benzoxazoles have been prepared from 2-aminophenol and aromatic aldehydes in the presence of potassium cyanide as a catalyst under microwave irradiation. researchgate.net
Solvent-free microwave-assisted synthesis represents a particularly green and efficient approach. The reaction of 2-amino-4-methylphenol (B1222752) with aromatic aldehydes using iodine as an oxidant under solvent-free microwave conditions has been shown to produce 2,5-disubstituted benzoxazoles in good yields (67-90%). scienceandtechnology.com.vn This protocol is noted for being practical, environmentally friendly, and economically attractive due to the use of non-toxic iodine and the absence of a solvent. scienceandtechnology.com.vn
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzoxazoles to develop more environmentally benign and sustainable processes. Key strategies include the use of water as a solvent, employment of green solvents like glycerol, utilization of ultrasound and microwave irradiation, and conducting reactions under solvent-free conditions.
The use of recyclable catalysts is a cornerstone of green benzoxazole synthesis. Examples include heterogeneous catalysts like copper(II) oxide nanoparticles, organic-chemistry.org Brønsted acidic ionic liquid gels, acs.org and samarium triflate, organic-chemistry.org all of which can be recovered and reused multiple times with minimal loss of activity.
Biocatalysis, as exemplified by the use of amla fruit extract, offers a biodegradable and renewable catalytic system. researchgate.net Furthermore, electrochemical methods, which can proceed without the need for external oxidants and generate minimal waste, represent a promising green route for benzoxazole synthesis. One-pot reactions that combine multiple synthetic steps without isolating intermediates also contribute to the greenness of a process by reducing solvent usage and waste generation.
Derivatization Strategies of the Benzoxazole-6-carboxylate Core
While specific derivatization strategies for this compound are not extensively documented, the reactivity of the benzoxazole core and the carboxylate functional group allows for a variety of transformations to generate a library of related compounds. The aromatic nature of the benzoxazole ring system makes it relatively stable, but it still possesses reactive sites amenable to functionalization. wikipedia.org
The carboxylic acid group of Benzo[d]oxazole-6-carboxylic acid, a close analogue, can undergo standard transformations. For instance, esterification with an alcohol in the presence of an acid catalyst yields the corresponding ester. Amide formation can be achieved by activating the carboxylic acid with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an amine.
The benzoxazole ring itself can be functionalized. For example, direct C-H amination of benzoxazoles with primary amines has been achieved using copper-catalyzed C-H bond activation. organic-chemistry.org This allows for the introduction of amino substituents at specific positions on the heterocyclic core. Furthermore, the synthesis of 2-acyl-benzoxazoles has been reported via copper-catalyzed direct carboxylation of the benzoxazole ring with carbon dioxide, followed by further reactions. researchgate.net
Table 3: Potential Derivatization Reactions of the Benzoxazole-6-carboxylate Core
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Esterification | Alcohol, Acid catalyst | Ester |
| Amidation | Amine, Coupling agents (e.g., EDC) | Amide |
| C-H Amination | Primary amine, Copper catalyst | Amino group on the benzoxazole ring |
| Carboxylation of the benzoxazole ring | Carbon dioxide, Copper catalyst | Carboxylic acid group on the benzoxazole ring |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of Ethyl 1,3-benzoxazole-6-carboxylate, providing detailed information about the hydrogen and carbon environments.
¹H NMR: The proton NMR spectrum provides a definitive map of the hydrogen atoms in the molecule. The aromatic protons on the benzoxazole (B165842) ring system typically appear in the downfield region (δ 7.0-8.5 ppm). For a 6-substituted benzoxazole, such as 6-nitro-1,3-benzoxazole, the proton at the 2-position (H-2) shows a characteristic singlet, while the protons on the benzene (B151609) ring (H-4, H-5, H-7) exhibit distinct splitting patterns based on their coupling with adjacent protons. The ethyl ester group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃), typically found in the upfield region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum reveals the number and electronic environment of each carbon atom. For the parent benzoxazole ring, carbons resonate at specific chemical shifts that are influenced by the heteroatoms and the fused benzene ring. organic-chemistry.org In a 6-substituted derivative, the carbon atoms of the benzoxazole core show predictable shifts. The carbonyl carbon (C=O) of the ethyl ester is highly deshielded and appears significantly downfield (typically δ 160-170 ppm). The carbons of the ethyl group (the -OCH₂- and -CH₃) are found in the upfield region (δ 10-70 ppm). For instance, in related heterocyclic esters, the methylene and methyl carbons of an ethyl group appear around δ 61 ppm and δ 14 ppm, respectively. epa.gov
Predicted NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
|---|---|---|---|---|
| Proton Assignment | Chemical Shift (δ, ppm) | Splitting Pattern | Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic H (H-2, H-4, H-5, H-7) | 7.5 - 8.8 | m, d, s | C=O (Ester) | ~165 |
| -OCH₂CH₃ | ~4.4 | q | Aromatic/Heterocyclic C | 110 - 160 |
| -OCH₂CH₃ | ~1.4 | t | -OCH₂CH₃ | ~61 |
| -OCH₂CH₃ | ~14 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS, LC-MS, EI-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental formula of the compound, while also shedding light on its fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₉NO₃), the calculated monoisotopic mass is 191.0582 g/mol . researchgate.net HRMS analysis would be expected to yield a measured mass that corresponds precisely to this value, often observed as the protonated molecular ion [M+H]⁺ in techniques like electrospray ionization (ESI).
Fragmentation Analysis: In Electron Ionization Mass Spectrometry (EI-MS), the molecule fragments in a reproducible manner, creating a unique fingerprint. Expected fragmentation for this compound would involve the loss of the ethoxy group (-•OCH₂CH₃) to form a stable acylium ion, or the loss of an ethylene (B1197577) molecule (C₂H₄) via McLafferty rearrangement, followed by cleavage of the ester and benzoxazole rings. LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly useful for analyzing the purity of the compound and is a standard technique in its characterization.
Expected Mass Spectrometry Data
| Analysis | Expected Value | Ion Type |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₃ | - |
| Monoisotopic Mass | 191.0582 | [M]⁺ |
| HRMS (ESI+) | 192.0655 | [M+H]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.
Key expected absorption bands include:
C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.
C=N Stretch: An absorption band around 1600-1650 cm⁻¹ corresponding to the imine bond within the oxazole (B20620) ring.
C-O Stretch: Two distinct C-O stretching bands are expected: one for the aryl-O-C bond of the oxazole ring (around 1250 cm⁻¹) and another for the ester C-O linkage.
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.
In studies of related 2-(2'-hydroxyphenyl) benzoxazoles, the C=O and C=N stretches were clearly identified, confirming the utility of IR for structural verification.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester Carbonyl | C=O Stretch | 1720 - 1730 |
| Oxazole Imine | C=N Stretch | 1600 - 1650 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ether/Ester | C-O Stretch | 1200 - 1300 |
Other Advanced Analytical Methods
UV-Visible spectroscopy measures the electronic absorption of the compound. The benzoxazole ring system is a chromophore that absorbs UV light, typically exhibiting multiple absorption bands. For related benzoxazole derivatives, maximum absorption wavelengths (λmax) are observed in the range of 330-380 nm, corresponding to π→π* electronic transitions within the conjugated system. The exact position and intensity of these peaks are influenced by the substitution pattern on the aromatic ring.
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₀H₉NO₃) to verify the compound's purity and empirical formula.
Calculated Elemental Composition for C₁₀H₉NO₃
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 62.82% |
| Hydrogen (H) | 4.74% |
| Nitrogen (N) | 7.33% |
When obtained in crystalline form, the compound's three-dimensional structure and intermolecular interactions can be studied.
Crystal Structure Analysis: Single-crystal X-ray diffraction would reveal the precise bond lengths, bond angles, and planarity of the molecule. In a related compound, methyl 1,3-benzoxazole-2-carboxylate, the molecule was found to be nearly planar.
Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within the crystal lattice. For benzoxazole derivatives, the crystal packing is often stabilized by a network of weak intermolecular forces. These can include C—H⋯N and C—H⋯O hydrogen bonds, as well as π–π stacking interactions between the planar benzoxazole rings of adjacent molecules. These interactions govern the solid-state properties of the material.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized chemical compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed to separate the main compound from any potential impurities, which may include starting materials, by-products, or degradation products. This method relies on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
The purity assessment is achieved by injecting a solution of the this compound sample into the HPLC system. As the mobile phase carries the sample through the column, the components separate based on their hydrophobicity. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus will be retained longer in the column, resulting in a later elution time. A detector, commonly a UV-Vis spectrophotometer set at a wavelength where the benzoxazole chromophore absorbs strongly, measures the concentration of each eluting component.
The resulting chromatogram displays peaks corresponding to each separated compound. The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. Commercial suppliers of this compound often specify a purity of 99% or higher as determined by HPLC. lookchem.com
A typical setup for the HPLC purity assessment of this compound would involve a C18 column as the stationary phase, which is a common choice for the separation of moderately nonpolar compounds. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.com The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of all components.
Below is an interactive data table summarizing typical parameters for an HPLC purity assessment of this compound.
| Parameter | Value |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B2-15 min: 30-95% B15-18 min: 95% B18-18.1 min: 95-30% B18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 12.5 minutes |
Biological Activities and Pharmacological Investigations of Ethyl 1,3 Benzoxazole 6 Carboxylate and Its Derivatives
Antimicrobial Efficacy
Benzoxazole (B165842) derivatives have been the subject of numerous studies for their potential as antimicrobial agents, demonstrating a broad spectrum of activity against bacteria and fungi. ptfarm.plresearchgate.net The core structure is found in some naturally occurring antibiotics, such as calcimycin. nih.gov
Derivatives of the benzoxazole class have shown significant efficacy against both Gram-positive and Gram-negative bacteria. ptfarm.pl For instance, a series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives demonstrated a wide range of activity. jocpr.comnih.gov One notable compound from this series, bearing a hydrophobic aromatic tie, was particularly active against all tested bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.098 to 0.78 μg/mL. jocpr.comnih.gov Its activity against Bacillus subtilis was reported to be twice that of Penicillin. nih.gov
In other studies, newly synthesized benzoxazole analogues were screened for their antibacterial effects using the tube dilution method. nih.gov Several compounds showed promising activity against a panel of bacteria, with MIC values comparable to the standard drug, ofloxacin. nih.gov For example, one compound was found to be most effective against B. subtilis (MIC = 1.14 × 10⁻³ µM), while others showed significant activity against E. coli (MIC = 1.40 × 10⁻³ µM), P. aeruginosa (MIC = 2.57 × 10⁻³ µM), and S. typhi (MIC = 2.40 × 10⁻³ µM). nih.gov Further research highlighted that certain 2-[(arylhydrazono)-cyanomethyl]benzoxazoles and related compounds were active against Staphylococcus aureus and Bacillus subtilis, with MIC values below 12.5 μg/ml. researchgate.net
The structural characteristics of these derivatives, such as the nature and position of substituents on the benzoxazole ring, play a crucial role in their antibacterial potency. ptfarm.plresearchgate.net
| Derivative Class | Bacterial Strain | Reported MIC | Reference |
|---|---|---|---|
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | B. subtilis | 0.098 µg/mL | nih.gov |
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Various Bacteria | 0.098 - 0.78 µg/mL | jocpr.comnih.gov |
| Benzoxazole analogue (Compound 10) | B. subtilis | 1.14 × 10⁻³ µM | nih.gov |
| Benzoxazole analogue (Compound 24) | E. coli | 1.40 × 10⁻³ µM | nih.gov |
| Benzoxazole analogue (Compound 13) | P. aeruginosa | 2.57 × 10⁻³ µM | nih.gov |
| Benzoxazole analogue (Compound 7d) | E. coli | 6.2 µg/ml | najah.edu |
| N-substituted 1,3-benzoxazol-2(3H)-one (Derivative 1) | E. coli | 512 mg/L | ptfarm.pl |
| 2-[(arylhydrazono)-cyanomethyl]benzoxazole (Compound 7c) | S. aureus | < 12.5 µg/ml | researchgate.net |
| 2-(3-substituted 4-amino-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole (Compound 8a) | B. subtilis | < 12.5 µg/ml | researchgate.net |
The antifungal potential of benzoxazole derivatives has also been well-documented, with many compounds exhibiting significant activity against various fungal pathogens. nih.govptfarm.pl Research has shown that these compounds can be particularly effective against strains like Candida albicans and Aspergillus niger. nih.govbiointerfaceresearch.com
In one study, a series of benzoxazole analogues was tested, and two compounds emerged as the most potent against A. niger and C. albicans, respectively, with MIC values comparable to the standard drug fluconazole. nih.gov However, not all derivatives display strong antifungal properties; for example, a series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives that showed good antibacterial action had poor MIC values against C. albicans. jocpr.comnih.gov This highlights the structural specificity required for antifungal efficacy.
The mechanism of antifungal action for some benzoxazoles involves the disruption of the fungal cell membrane, including the inhibition of ergosterol (B1671047) synthesis and membrane permeabilizing effects. researchgate.net For instance, certain derivatives were found to inhibit the efflux of the Rho123 tracker (B12436777) during membrane transport processes and affect mitochondrial respiration. researchgate.net
| Derivative Class | Fungal Strain | Reported MIC | Reference |
|---|---|---|---|
| Benzoxazole analogue (Compound 19) | A. niger | 2.40 × 10⁻³ µM | nih.gov |
| Benzoxazole analogue (Compound 1) | C. albicans | 0.34 × 10⁻³ µM | nih.gov |
| N-substituted 6-bromo-1,3-benzoxazol-2(3H)-one (Compound 14) | C. albicans | 512 mg/L | ptfarm.pl |
| 5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide | C. albicans АТСС 885/653 | 7.8 µg/ml | biointerfaceresearch.com |
| 5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide | A. niger K9 | 7.8 µg/ml | biointerfaceresearch.com |
Benzoxazole derivatives have emerged as a promising class of compounds in the search for new treatments against mycobacterial infections, including those caused by Mycobacterium tuberculosis. nih.gov A novel approach involved designing hybrids of 1,2,3-triazole and benzoxazole to target the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.gov
An in-vitro screening of these hybrid compounds against the Mtb H37Rv strain identified several derivatives with significant antimycobacterial activity. nih.gov The introduction of an amide moiety in one series of compounds was noted to improve this activity. nih.gov Two compounds, in particular, showed potent anti-TB activity with MIC₅₀ values of 1.8 and 2.4 μg/mL, respectively. nih.gov These findings were validated through a fluorometric assay that confirmed the inhibition of the purified DprE1 protein, establishing a clear biological target for this class of benzoxazole derivatives. nih.gov
| Derivative Class | Target Strain/Enzyme | Reported MIC₅₀ | Reference |
|---|---|---|---|
| 1,2,3-Triazole fused benzoxazole (BOK-2) | Mtb H₃₇Rv | 1.8 µg/mL | nih.gov |
| 1,2,3-Triazole fused benzoxazole (BOK-3) | Mtb H₃₇Rv | 2.4 µg/mL | nih.gov |
| 1,2,3-Triazole-linked benzoxazoles | DprE1 Protein | Inhibition confirmed | nih.gov |
Anti-Cancer and Anti-Proliferative Research
The development of benzoxazole-containing compounds as anticancer agents is an active and promising area of research. nih.govhumanjournals.com These derivatives have demonstrated potent antiproliferative and cytotoxic activities against a variety of human cancer cell lines through diverse mechanisms of action. ptfarm.plresearchgate.netnih.gov
The anticancer effects of benzoxazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer cell growth and survival.
EGFR and Aromatase Inhibition: Certain 2-substituted benzoxazole derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) and aromatase (ARO) enzymes, which are critical targets in breast cancer therapy. nih.gov Some compounds displayed higher potency against mutated EGFR than the standard drug erlotinib, while others were found to be potent aromatase inhibitors, comparable to letrozole. nih.gov
PPAR Antagonism: A series of benzoxazole-based amides and sulfonamides were shown to act as dual antagonists for both peroxisome proliferator-activated receptor (PPAR) subtypes α and γ. nih.gov This antagonism leads to antiproliferative activity in colorectal cancer cells. nih.gov
Kinase Inhibition: Benzoxazole derivatives have been reported to inhibit a range of kinases. This includes the inhibition of mTOR phosphorylation in breast cancer cells and the inhibition of Aurora B kinase. researchgate.net Docking studies have also suggested that certain derivatives can bind to the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2). researchgate.net
Apoptosis Pathway Modulation: A significant mechanism is the induction of apoptosis. This is achieved by targeting proteins in the Bcl-2 family. nih.gov Novel benzoxazole compounds have been developed as Bcl-2 inhibitors, leading to a down-regulation of the anti-apoptotic Bcl-2 protein and an up-regulation of the pro-apoptotic Bax protein. nih.gov This shift in balance, coupled with a significant increase in caspase-3 levels, drives cancer cells toward programmed cell death. nih.govejmanager.com
Other Enzyme Targets: The versatility of the benzoxazole scaffold allows it to target a wide array of other enzymes. Studies have demonstrated inhibition of topoisomerase II, cyclooxygenase-2 (COX-2), and acetylcholinesterase (AChE). nih.gov Furthermore, a specific derivative, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), was found to inhibit biotin (B1667282) carboxylase by binding to the enzyme's biotin-binding site, showcasing a novel antibacterial mechanism that is also relevant to understanding enzyme-ligand interactions. nih.govsemanticscholar.org
The enzyme-inhibiting properties of benzoxazole derivatives translate to potent cytotoxic effects across a broad spectrum of cancer cell lines. The National Cancer Institute (NCI) has screened numerous benzoxazole compounds, with several demonstrating significant and selective anticancer activity. researchgate.netresearchgate.netbiointerfaceresearch.com
For example, a methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate derivative exhibited a potent and broad range of cytotoxic activity against 60 human cancer cell lines, with an average GI₅₀ (50% growth inhibition) value of 5.37 µM. researchgate.net In studies focused on breast cancer, new 2-substituted benzoxazoles showed high activity against MCF-7 and MDA-MB-231 cell lines. nih.gov Treatment with these compounds led to cell cycle arrest at the G2/M phase and induced significant apoptosis. nih.gov
Similarly, benzoxazole-based PPARα/γ antagonists were found to be highly cytotoxic to colorectal cancer cell lines HT-29 and HCT116, inducing concentration-dependent caspase activation and cell-cycle arrest. nih.gov The cytotoxic effects of other novel benzoxazole and thiazole-based compounds were also pronounced against the HCT-116 cell line, with growth inhibitions reaching up to 68%. nih.gov
| Derivative Class | Cancer Cell Line | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| Benzoxazole analogue (Compound 4) | HCT116 (Human Colorectal Carcinoma) | IC₅₀ | Comparable to 5-Fluorouracil | nih.gov |
| Benzoxazole derivative (11c) | A431 (Epidermoid Carcinoma) | Most Active in Series | - | nih.gov |
| Benzoxazole derivative (4a) | MDA-MB-231 (Breast Cancer) | Most Potent in Series | - | nih.gov |
| Benzoxazole-based PPARα/γ antagonist (3f) | HT-29 (Colorectal Cancer) | Most Cytotoxic in Series | - | nih.gov |
| Benzoxazole-based PPARα/γ antagonist (3f) | HCT116 (Colorectal Cancer) | High Potency | - | nih.gov |
| 2-[(arylhydrazono)-cyanomethyl]benzoxazole (Compound 3b) | NCI 60 Cell Line Screen | GI₅₀ (Mean) | 19.1 µM | researchgate.net |
| 2-(3-substituted 4-amino-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole (Compound 8d) | NCI 60 Cell Line Screen | GI₅₀ (Mean) | 15.8 µM | researchgate.net |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) | NCI 60 Cell Line Screen | GI₅₀ (Mean) | 5.37 µM | researchgate.net |
| Benzoxazole/Thiazole (B1198619) derivative (8g) | HCT-116 (Colorectal Cancer) | Growth Inhibition % | 68.0% | nih.gov |
| Benzoxazole/Thiazole derivative (12e) | HCT-116 (Colorectal Cancer) | Growth Inhibition % | 59.11% | nih.gov |
DNA Interaction Studies (e.g., DNA Gyrase Inhibition, Topoisomerase Inhibition)
Derivatives of the benzoxazole scaffold have been identified as potent inhibitors of enzymes crucial for DNA topology, such as DNA gyrase and topoisomerases. Additionally, their ability to interact with and stabilize G-quadruplex DNA structures has been a subject of investigation.
Molecular docking studies have suggested that the antibacterial activity of certain 2-substituted benzoxazole derivatives can be attributed to their inhibition of DNA gyrase. nih.gov For instance, some 2-benzyl substituted benzoxazole derivatives have been linked to the inhibition of DNA topoisomerase II, showing significant IC50 values. nih.gov
Furthermore, various 2,5-disubstituted-benzoxazole and related benzimidazole (B57391) derivatives have been shown to inhibit both eukaryotic DNA topoisomerase I and II. nih.gov One study highlighted that 2-phenoxymethylbenzimidazole was a potent inhibitor of DNA Topoisomerase I, with an IC50 value of 14.1 μmol/L. nih.gov Another study on 2-substituted benzoxazoles and their potential metabolites found that while none of the tested compounds had topoisomerase I inhibitory activity, some did inhibit topoisomerase II. nih.gov Specifically, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as the most effective Topo II inhibitor with an IC50 value of 71 µM, and 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor with an IC50 value of 104 µM. esisresearch.org
Recent research has also explored benzoxazole derivatives as G-Quadruplex DNA (G4) ligands. bohrium.com A study on novel benzoxazol-2-ylmethyl-(1H-1,2,3-triazol-4-yl)phenyl)-3-aminopropanamides demonstrated their potential as G4 ligands using a telomeric sequence as a model. bohrium.com The findings indicated that one of the synthesized compounds slightly but significantly stabilized the telomeric DNA sequence. bohrium.com The benzoxazole scaffold is considered a bioisostere of adenine (B156593) and guanine, suggesting a likelihood of these derivatives targeting guanines in G4 structures. bohrium.com
Table 1: DNA Interaction of Benzoxazole Derivatives
| Derivative Class | Target | Activity | IC50 Value | Reference |
|---|---|---|---|---|
| 2-Substituted Benzoxazoles | DNA Gyrase | Inhibition | - | nih.gov |
| 2-Phenoxymethylbenzimidazole | DNA Topoisomerase I | Inhibition | 14.1 μmol/L | nih.gov |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | DNA Topoisomerase II | Inhibition | 71 µM | esisresearch.org |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | DNA Topoisomerase I | Inhibition | 104 µM | esisresearch.org |
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic potential of ethyl 1,3-benzoxazole-6-carboxylate derivatives has been well-documented, with many studies focusing on their ability to inhibit cyclooxygenase (COX) enzymes.
A series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit human cyclooxygenase-2 (COX-2). derpharmachemica.com Two compounds from this series demonstrated high selectivity towards COX-2 over COX-1, suggesting their potential as selective COX-2 inhibitors. derpharmachemica.com Another study on 2-substituted benzoxazole derivatives identified five compounds with potent anti-inflammatory activity and significant binding potential in the COX-2 protein pocket. nih.gov These compounds also showed a significant gastro-protective effect. nih.gov
Research on novel benzoxazole derivatives has demonstrated promising anti-nociceptive and anti-inflammatory effects in various in-vivo models. nih.gov The anti-inflammatory activity of certain benzoxazolone derivatives has been linked to the inhibition of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov Several compounds in this series showed potent anti-inflammatory activity against IL-6, with IC50 values in the low micromolar range. nih.gov
The analgesic activity of some novel benzoxazole derivatives has been confirmed through studies evaluating the reduction of acetic acid-induced abdominal writhes in mice. nih.gov
Table 2: Anti-Inflammatory and Analgesic Activity of Benzoxazole Derivatives
| Derivative Class | Target/Model | Activity | IC50/Effect | Reference |
|---|---|---|---|---|
| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates | COX-2 | Selective Inhibition | Up to 465-fold selectivity over COX-1 | derpharmachemica.com |
| 2-Substituted Benzoxazoles | COX-2 | Inhibition | Potent activity | nih.gov |
| Novel Benzoxazole Derivatives | Acetic acid-induced writhing | Anti-nociceptive | Promising effect | nih.gov |
| Novel Benzoxazole Derivatives | Carrageenan-induced paw edema | Anti-inflammatory | Promising effect | nih.gov |
Neurological and Central Nervous System Activities
Derivatives of this compound have shown significant potential in modulating neurological pathways, with activities spanning anticonvulsant effects, cholinesterase inhibition, and interaction with melatoninergic and neuropeptide receptors.
Anticonvulsant Potential
The anticonvulsant properties of benzoxazole derivatives have been evaluated in established preclinical models. A novel series of benzoxazole derivatives containing a 1,2,4-triazolone moiety was screened for anticonvulsant activities using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models in mice. nih.gov Most of the synthesized compounds exhibited anti-MES activities. nih.gov One compound, in particular, showed potent anticonvulsant activity in the MES model with an ED50 value of 22.0 mg/kg and demonstrated a better safety profile regarding neurotoxicity compared to carbamazepine (B1668303) and valproate. nih.gov Further investigation suggested that its anticonvulsive action is mediated through the regulation of GABA function in the brain. nih.gov
Another study on semicarbazone-containing benzoxazole derivatives also reported anticonvulsant activity in both MES and scPTZ models. benthamdirect.com Two compounds were found to be extensively active in the electroshock method, showing protection at a low dose of 30mg/kg. benthamdirect.com
Table 3: Anticonvulsant Activity of Benzoxazole Derivatives
| Derivative Class | Model | Activity | ED50 Value | Reference |
|---|---|---|---|---|
| Benzoxazole-1,2,4-triazolone Derivatives | Maximal Electroshock Seizure (MES) | Anticonvulsant | 22.0 mg/kg | nih.gov |
| Semicarbazone-containing Benzoxazoles | Maximal Electroshock Seizure (MES) | Anticonvulsant | Protection at 30 mg/kg | benthamdirect.com |
Cholinesterase Inhibition (AChE and BChE)
Benzoxazole derivatives have emerged as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the cholinergic system. A study on 2-aryl-6-carboxamide benzoxazole derivatives reported potent inhibition of both AChE and BChE. nih.gov The most potent compound synthesized had an IC50 of 12.62 nM for AChE and 25.45 nM for BChE. nih.govyyu.edu.tr These derivatives were designed to interact with both the catalytic active site and the peripheral anionic site of the cholinesterases. nih.gov
Other studies have also highlighted the potential of various substituted benzoxazole derivatives as AChE and BChE inhibitors, with some compounds showing inhibition in the nanomolar range. nih.gov For example, certain 2,5-substituted benzoxazole derivatives exhibited significant percentage inhibition of both enzymes at a concentration of 50 µM. nih.gov
Table 4: Cholinesterase Inhibition by Benzoxazole Derivatives
| Derivative Class | Target | Activity | IC50/Ki Value | Reference |
|---|---|---|---|---|
| 2-Aryl-6-carboxamide Benzoxazoles | AChE | Inhibition | IC50: 12.62 nM | nih.govyyu.edu.tr |
| 2-Aryl-6-carboxamide Benzoxazoles | BChE | Inhibition | IC50: 25.45 nM | nih.govyyu.edu.tr |
| 2-(1H-pyrrol-2-yl)benzo[d]oxazol-6-yl)(morpholino)methanone | AChE | Inhibition | Ki: 7.74 ± 0.75 nM | nih.gov |
| 2,5-Substituted Benzoxazoles | AChE | Inhibition | 90.21% inhibition at 50 µM | nih.gov |
Melatoninergic Ligand/Receptor Agonist Activity
The benzoxazole nucleus has been established as a melatoninergic pharmacophore, with several derivatives showing high affinity for melatonin (B1676174) receptors (MT1 and MT2). A series of benzoxazole derivatives were synthesized and evaluated as melatoninergic ligands, leading to the identification of compounds with potent melatonin receptor agonist activity. nih.gov One particular compound exhibited better MT1 and MT2 receptor affinities than melatonin itself. nih.gov
Another study on indeno[5,4-d] bohrium.comderpharmachemica.comoxazole (B20620) derivatives, which share a similar structural motif, reported potent binding affinities for MT1 and MT2 receptors. acs.org The introduction of a methyl group to the scaffold resulted in a sevenfold enhancement of MT1 receptor binding affinity (Ki = 0.067 nM). acs.org These findings underscore the potential of the benzoxazole core in designing novel melatonin receptor agonists.
Table 5: Melatonin Receptor Binding Affinity of Benzoxazole and Related Derivatives
| Derivative Class | Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Benzoxazole Derivative (Compound 28) | MT1 & MT2 | Better than melatonin | nih.gov |
| Indeno[5,4-d] bohrium.comderpharmachemica.comoxazole Derivative (unsubstituted) | MT1 | 0.45 nM | acs.org |
| Indeno[5,4-d] bohrium.comderpharmachemica.comoxazole Derivative (unsubstituted) | MT2 | 0.073 nM | acs.org |
| Indeno[5,4-d] bohrium.comderpharmachemica.comoxazole Derivative (methyl substituted) | MT1 | 0.067 nM | acs.org |
Neuropeptide Binding
Research into the interaction of benzazole derivatives with neuropeptide receptors has identified a novel and orally available benzimidazole derivative as a neuropeptide Y (NPY) Y5 receptor antagonist. nih.gov While this finding pertains to a benzimidazole, a closely related heterocyclic compound, it highlights the potential of the broader benzazole class to interact with neuropeptide systems. Optimization of a lead compound by replacing a phenyl linker with saturated rings resulted in a compound with high Y5 receptor binding affinity and a favorable ADME profile, leading to in vivo efficacy. nih.gov This suggests that further exploration of benzoxazole derivatives in this area could yield promising results.
Metabolic and Endocrine System Modulation
The benzoxazole scaffold, a key component of this compound, has been the subject of extensive research due to its wide range of biological activities. Derivatives of this core structure have shown potential in modulating various metabolic and endocrine pathways, including antihyperglycemic effects, inhibition of cholesterol ester transfer protein, and stabilization of transthyretin.
Derivatives of 1,3-benzoxazole have been investigated for their potential to manage high blood sugar levels. Certain pyridazine-triazole hybrid molecules, which can be conceptually related to benzoxazole derivatives, have been synthesized and evaluated for their inhibitory effects on the rat intestinal α-glucosidase enzyme. This enzyme is responsible for breaking down complex carbohydrates into simpler sugars, and its inhibition can slow down carbohydrate digestion and absorption, thereby stabilizing blood glucose levels and preventing hyperglycemia. nih.gov One study identified a particularly potent compound within a series of these hybrids, demonstrating significant α-glucosidase inhibition. nih.gov
Interactive Table: Antihyperglycemic Activity of Related Heterocyclic Compounds
| Compound Class | Enzyme Target | Effect | Reference |
| Pyridazine-triazole hybrids | α-glucosidase | Inhibition | nih.gov |
Cholesteryl ester transfer protein (CETP) is a key player in lipid metabolism, facilitating the transfer of cholesteryl esters from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). nih.govscielo.br Inhibition of CETP is therefore a promising strategy for treating dyslipidemia, a condition characterized by an abnormal lipid profile. nih.govscielo.br
Research has explored various benzoxazole-related structures as CETP inhibitors. For instance, a series of thiomethylphenyl benzenesulfonamides were synthesized and showed a wide range of CETP inhibitory activities. bohrium.com Notably, compounds with specific substitutions, such as m-CH3 or p-Cl on the aromatic rings, demonstrated 100% CETP inhibition at a concentration of 10 μM. bohrium.com Another study focused on 4-bromophenethylbenzamides, with one compound exhibiting 40.7% inhibition of CETP at the same concentration. These findings highlight the potential of benzoxazole-based compounds in the development of new therapies for managing cholesterol levels. bohrium.comnih.gov
Interactive Table: CETP Inhibitory Activity of Benzoxazole-Related Derivatives
| Compound Series | Key Structural Feature | % Inhibition (10 µM) | Reference |
| Thiomethylphenyl benzenesulfonamides | m-CH3 or p-Cl substitution | 100% | bohrium.com |
| 4-Bromophenethylbenzamides | 4-bromophenethyl group | 40.7% |
Transthyretin (TTR) is a protein that can form amyloid fibrils, leading to a group of diseases known as transthyretin amyloidosis (ATTR). researchgate.netucl.ac.uk Stabilizing the native tetrameric structure of TTR is a key therapeutic strategy to prevent its dissociation into monomers, which is the initial step in amyloid fibril formation. researchgate.netnih.gov
Benzoxazole-based compounds have emerged as effective TTR stabilizers. researchgate.net One study identified a benzoxazole derivative, benzbromarone (B1666195) (BBM), as a potent TTR stabilizer that inhibits amyloid fibril formation. researchgate.net Structural studies revealed that BBM binds within the thyroxine-binding channel of TTR, creating strong interactions that enhance the stability of the TTR tetramer. researchgate.net Another approach involved the design of bivalent ligands, with one such compound, B26, showing the ability to occupy both TTR binding sites simultaneously, leading to significant stabilization. ucl.ac.uk
Interactive Table: Transthyretin Stabilization by Benzoxazole Derivatives
| Compound | Mechanism of Action | Outcome | Reference |
| Benzbromarone (BBM) | Binds to TTR central channel | Stabilizes TTR tetramer, inhibits fibril formation | researchgate.net |
| B26 (bivalent ligand) | Occupies both TTR binding sites | Enhanced stabilization of native TTR structure | ucl.ac.uk |
Miscellaneous Biological Activities
Beyond their effects on metabolic and endocrine systems, derivatives of this compound have demonstrated a variety of other important biological activities.
Several studies have highlighted the antioxidant potential of benzoxazole derivatives. These compounds have been shown to scavenge harmful free radicals and inhibit lipid peroxidation. nih.govresearchgate.net For example, certain benzoxazole derivatives demonstrated a potent scavenging effect on superoxide (B77818) radicals. nih.gov Another study investigated sterically hindered catechols containing a 1,3,4-oxadiazole (B1194373) ring, a structure related to benzoxazoles, and found them to be effective antioxidants in various assays. beilstein-journals.org The antioxidant properties of these compounds are often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. researchgate.netkoreascience.kr
Interactive Table: Antioxidant Activity of Benzoxazole Derivatives
| Compound Type | Assay | Finding | Reference |
| Benzoxazole derivatives | Superoxide radical scavenging | Potent scavenging effect | nih.gov |
| Catechol-containing oxadiazole derivatives | DPPH radical scavenging, ABTS cation radical scavenging | Effective antioxidant activity | beilstein-journals.org |
Derivatives of benzoxazole have shown promise as agents against parasitic infections, including those caused by helminths and protozoa. nih.govresearchgate.net The emergence of drug resistance in parasites necessitates the development of new therapeutic agents. researchgate.net
In the realm of anthelmintic activity, isothiocyanato-substituted benzoxazoles have demonstrated significant nematocidal activity in animal models. nih.gov Specifically, certain 2-(3-pyridinyl)benzoxazole derivatives were found to be particularly effective. nih.gov
For anti-protozoal applications, various benzoxazole derivatives have been synthesized and evaluated. researchgate.netolemiss.edu One study reported that amidation of a 3-benzoxazolyl aniline (B41778) scaffold resulted in compounds with good antimalarial activity and moderate inhibitory effects against Leishmania and Trypanosoma species. researchgate.net Other research has explored 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, which are structurally related to benzoxazoles, and found them to have in vitro and in vivo activity against protozoan parasites. mdpi.com
Interactive Table: Anthelmintic and Anti-protozoal Activity of Benzoxazole Derivatives
| Compound Series | Target Organism | Activity | Reference |
| Isothiocyanato-benzoxazoles | Nematospiroides dubius (nematode) | 100% nematocidal activity | nih.gov |
| 3-Benzoxazolyl aniline derivatives | Plasmodium falciparum (malaria) | Good antimalarial activity | researchgate.net |
| 2-(Nitroaryl)-1,3,4-thiadiazoles | Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani | In vitro and in vivo activity | mdpi.com |
Antihypertension Activities
Derivatives of the benzoxazole structure have been investigated for their potential as antihypertensive agents. A study focused on a series of 6-substituted benzimidazole derivatives, which also incorporated a benzoxazole moiety, as angiotensin II receptor 1 (AT1) antagonists. nih.gov The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and blocking the AT1 receptor is a well-established strategy for treating hypertension. nih.gov
In this research, new compounds were designed and synthesized to act as angiotensin II receptor blockers (ARBs). These ARBs selectively antagonize the AT1 receptor, thereby blocking the effects of angiotensin II and leading to a reduction in blood pressure. nih.gov The antihypertensive effects of these compounds were evaluated in vivo using a spontaneously hypertensive rat (SHR) model.
The results demonstrated that the synthesized compounds could significantly decrease mean blood pressure (MBP) at doses of 5 mg/kg and 10 mg/kg. nih.gov Notably, two compounds, designated as 1b and 2b , showed particularly potent antihypertensive activity. At a dose of 10 mg/kg, compound 1b produced a maximal MBP reduction of 54.57 ± 0.05 mmHg, which was more potent than the established ARB, Losartan (42.50 ± 4.64 mmHg). Compound 2b exhibited a maximal MBP reduction of 41.91 ± 6.34 mmHg, a potency nearly equal to that of Losartan. nih.gov These findings highlight the potential of benzoxazole-containing derivatives as effective antihypertensive drug candidates. nih.gov
Table 1: In Vivo Antihypertension Effects of Benzoxazole Derivatives
| Compound | Dose (mg/kg) | Maximal Mean Blood Pressure Reduction (mmHg) |
|---|---|---|
| 1b | 10 | 54.57 ± 0.05 |
| 2b | 10 | 41.91 ± 6.34 |
| Losartan | 10 | 42.50 ± 4.64 |
Data sourced from in vivo studies on spontaneously hypertensive rats. nih.gov
Inhibition of Specific Kinases (e.g., CLK1, VEGFR2, CDK-1, CDK-5, GSK-3)
Benzoxazole derivatives have emerged as a significant class of compounds for the inhibition of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several studies have focused on designing and synthesizing benzoxazole derivatives as VEGFR-2 inhibitors.
In one study, a series of novel benzoxazole derivatives were synthesized and evaluated for their anti-proliferative activities against human cancer cell lines (MCF-7 and HepG2) and their ability to inhibit VEGFR-2. nih.gov Compounds 14o , 14l , and 14b demonstrated the highest inhibitory activity against the VEGFR-2 protein. nih.gov Another study also reported on new benzoxazole derivatives as potential VEGFR-2 inhibitors, with compound 12l showing significant VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. figshare.comresearchgate.net This compound also displayed potent anti-proliferative effects against HepG2 and MCF-7 cancer cell lines. figshare.comresearchgate.net Furthermore, a series of benzoxazole/benzothiazole-derived compounds were investigated as VEGFR-2 inhibitors, with compounds 4c and 4b showing potent inhibition, nearly equipotent to the approved drug sorafenib. researchgate.net
Table 2: VEGFR-2 Inhibitory Activity of Benzoxazole Derivatives
| Compound | VEGFR-2 IC50 (nM) |
|---|---|
| 12l | 97.38 |
| 23j | 3.7 |
| 4c | 120 |
| 4b | 130 |
| Sorafenib (Reference) | 3.12 - 100 |
IC50 values represent the concentration required for 50% inhibition of VEGFR-2 activity. figshare.comresearchgate.netresearchgate.netnih.gov
CLK1, CDK, and GSK-3 Inhibition: While direct studies on this compound are limited, the broader class of benzoxazoles and related heterocyclic compounds has shown inhibitory activity against other kinases.
CLK1: Cdc2-like kinases (CLKs) are involved in pre-mRNA splicing, a process critical for tumor biology. nih.gov Research into 5-methoxybenzothiophene-2-carboxamides, a related heterocyclic scaffold, has yielded potent and selective inhibitors of CLK1, demonstrating the potential for such structures to target components of the spliceosome. nih.gov
CDK-1 and CDK-5: Cyclin-dependent kinases (CDKs) are fundamental to cell cycle regulation, and their inhibition is a key strategy in cancer therapy. nih.gov While pan-CDK inhibitors have been developed, achieving selectivity remains a challenge due to the high similarity among CDK family members. nih.govnih.gov CDK5, in particular, is implicated in cancer progression. nih.gov
GSK-3: Glycogen synthase kinase-3 (GSK-3) is a multifaceted enzyme involved in a wide array of cellular processes, including metabolism, cell signaling, and apoptosis. nih.gov Its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov A number of small molecules, including those with heterocyclic scaffolds, have been developed as potent GSK-3 inhibitors. nih.gov For instance, a 1,3,4-oxadiazole derivative showed high potency and selectivity for GSK-3β inhibition with an IC50 value of 2.3 nM. nih.gov
Elastase and Alpha-glucosidase Inhibition
Elastase Inhibition: Human neutrophil elastase (HNE) is a serine protease that, when overactive, can contribute to a variety of inflammatory diseases. nih.gov A series of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives, a class of compounds structurally related to benzoxazoles, were synthesized and evaluated for their inhibitory activity against HLE. nih.gov The study found that linking amino acids and dipeptides to the benzoxazinone (B8607429) core resulted in time-dependent inhibition of the enzyme. nih.gov The most significant inhibition was observed with derivatives containing Z-Arg-(Pmc), Z-Val-Phe, Z-Ala-Val, or Z-Val-Ala moieties. nih.gov
Alpha-glucosidase Inhibition: Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an important therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.com Several studies have demonstrated the potential of benzoxazole derivatives as alpha-glucosidase inhibitors.
One study reported on a series of pyrazole-linked 1,2,4-triazole-3-thiol derivatives that exhibited potent alpha-glucosidase inhibitory activity. researchgate.net In another investigation, novel pyridazine-triazole hybrid molecules were synthesized and found to be strong inhibitors of rat intestinal α-glucosidase, with one compound being 100-fold more active than the standard drug, acarbose. nih.govnih.gov Furthermore, a series of benzoxazole-based sulphonamide hybrids were designed and evaluated, with some analogues showing superior inhibitory activity against both α-amylase and α-glucosidase compared to acarbose. arabjchem.org
Table 3: Alpha-glucosidase Inhibitory Activity of Benzoxazole and Related Derivatives
| Compound Series | Lead Compound IC50 (µM) | Reference Drug (Acarbose) IC50 (µM) |
|---|---|---|
| Pyridazine-triazole hybrids | 1.7 | 173 |
| Benzoxazole-based sulphonamide hybrids | 1.20 | 11.29 |
| 4-hydroxy-2H-benzo[e] nih.govijpbs.comthiazine-3-carbohydrazide 1,1-dioxide derivatives | 3.9 | - |
IC50 values represent the concentration required for 50% inhibition of α-glucosidase activity. mdpi.comnih.govnih.govarabjchem.org
Structure Activity Relationship Sar Studies and Medicinal Chemistry Principles
Impact of Substituent Variation on Biological Activity
The biological activity of benzoxazole (B165842) derivatives, including ethyl 1,3-benzoxazole-6-carboxylate, is profoundly influenced by the nature and position of various substituents on the benzoxazole ring system. researchgate.net These modifications can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, which in turn dictate its interaction with biological targets.
Positional Effects (e.g., 6-position of benzoxazole ring, C-5 and C-6 of benzene (B151609) ring)
The position of substituents on the benzoxazole core is a critical determinant of biological activity. Studies have consistently shown that substitutions at the 2, 5, and 6-positions of the benzoxazole ring are particularly important for modulating the pharmacological effects of these compounds. nih.govjocpr.com
For instance, research has indicated that the presence of an acyl group at the 6-position of the 2-oxo-3H-benzoxazole ring can be favorable for analgesic activity. jocpr.com Furthermore, the introduction of an acetic acid group at the fifth position on the benzoxazole moiety has been shown to enhance cytotoxic activity against cancer cell lines like MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma). nih.gov
In the context of synthesis, the electronic nature of substituents on the benzene ring also plays a crucial role. It has been observed that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring can increase the yield of the cyclization reaction to form benzoxazole derivatives. marmara.edu.trresearchgate.net This highlights the intricate interplay between substituent position and reactivity.
A study on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that introducing a bromine atom at the 7-position of the benzoxazole ring led to a significant increase in antimicrobial activity. nih.gov This underscores the nuanced effects of positional isomerism on the biological profile of these compounds.
Influence of Lipophilic and Hydroxyl Groups
The lipophilicity and the presence of hydroxyl groups are key factors that can significantly impact the biological activity of benzoxazole derivatives. The balance between hydrophilic and lipophilic properties, often quantified by the partition coefficient (LogP), is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
In a study of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, it was found that the inclusion of hydroxyl groups on both the A and B rings of the scaffold was beneficial for biological activity. mdpi.com Similarly, for fluorinated benzothiazole (B30560) derivatives, which share structural similarities with benzoxazoles, the presence of hydroxyl substituents on the phenyl ring at the third and fourth positions resulted in the best activity against the MCF-7 breast cancer cell line. nih.gov This suggests that hydroxyl groups can form key hydrogen bonding interactions with target proteins, thereby enhancing potency.
The lipophilicity of a molecule can also be fine-tuned to improve its pharmacological properties. For example, the introduction of a more lipophilic moiety can enhance membrane permeability and cellular uptake. However, excessive lipophilicity can lead to poor solubility and increased toxicity. Therefore, a careful balance is required in the design of new analogs.
Electronic Effects of Functional Groups on Reactivity and Bioactivity
The electronic properties of functional groups attached to the benzoxazole scaffold have a profound effect on both the chemical reactivity and the biological activity of the resulting derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the benzoxazole ring system, thereby influencing its ability to interact with biological targets. researchgate.net
Studies have shown that the presence of electron-withdrawing groups, such as fluoro, chloro, and acetyl groups, in the ortho or para position of a phenyl nucleus attached to a piperazine (B1678402) ring at the 3-position of a benzoxazolinone moiety, led to promising analgesic and anti-inflammatory activities. jocpr.com In another example, the introduction of electron-withdrawing groups at the C-6 position of the benzene ring was found to increase the yield of the benzoxazole product during synthesis. marmara.edu.trresearchgate.net Conversely, electron-donating groups at the C-5 position also favored the cyclization reaction. marmara.edu.trresearchgate.net
In the case of 3-(2-benzoxazol-5-yl)alanine derivatives, those with electron-donating substituents like methoxy (B1213986) and dimethylamino groups were found to be active, while only one derivative with an electron-accepting fluorine substituent showed activity. nih.gov This highlights that the nature of the biological target and the specific interactions involved determine whether electron-donating or electron-withdrawing groups will be beneficial for activity.
Computational studies using Density Functional Theory (DFT) have been employed to understand the electronic effects of substituents on the reactivity and selectivity of benzoxazole formation. marmara.edu.tr These theoretical calculations can provide valuable insights into the reaction mechanisms and help in the rational design of synthetic routes to access novel derivatives with desired electronic properties.
Rational Design of Enhanced Pharmacological Properties
The development of new therapeutic agents based on the this compound scaffold is increasingly guided by the principles of rational drug design. This approach involves a deep understanding of the structure-activity relationships (SAR) and the molecular targets of these compounds to create derivatives with improved potency, selectivity, and pharmacokinetic profiles.
A key strategy in the rational design of benzoxazole derivatives is the use of computational modeling and molecular docking studies. nih.gov These in silico methods allow researchers to predict how different substituents on the benzoxazole core will interact with the binding site of a target protein. nih.gov For example, by constructing a homology model of a target receptor, it is possible to identify key amino acid residues that are critical for binding and then design molecules that can form optimal interactions with these residues. nih.gov
Another important aspect of rational design is the concept of bioisosteric replacement. This involves substituting a functional group in the lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing its toxicity. patsnap.com For instance, an amide bond might be used as a bioisostere for an acyl sulfonamide linker to maintain key hydrogen bonding interactions with a target protein. nih.gov
The design of novel benzoxazole and thiazole-based compounds targeting anti-apoptotic proteins like Bcl-2 has been guided by a comprehensive SAR study of known inhibitors. nih.gov By understanding the common structural features required for activity, researchers can design and synthesize new analogues with the potential for enhanced anti-proliferative effects. nih.gov
Lead Optimization Strategies in Drug Discovery
Once a promising lead compound, such as a derivative of this compound, has been identified, the process of lead optimization begins. This iterative process aims to refine the structure of the lead compound to enhance its drug-like properties, including efficacy, selectivity, and pharmacokinetic parameters, while minimizing any undesirable effects. danaher.com
A fundamental strategy in lead optimization is the systematic modification of the lead compound's structure and the evaluation of these changes on its biological activity, a process known as establishing the structure-activity relationship (SAR). patsnap.com This involves making small changes to the molecule, such as adding or removing functional groups, and assessing the impact on its potency and selectivity. patsnap.com
Medicinal chemistry techniques play a central role in lead optimization. patsnap.com These include:
Bioisosteric replacement: Swapping a functional group with a chemically similar one to improve biological properties. patsnap.com
Scaffold hopping: Changing the core structure of the molecule while retaining key binding elements to discover novel chemical series with improved properties. patsnap.com
Conformational constraint: Introducing structural elements that reduce the flexibility of the molecule, which can lead to increased potency and selectivity by locking it into its bioactive conformation. patsnap.com
Pharmacokinetic optimization is another critical aspect of lead optimization. patsnap.com This involves modifying the chemical structure to improve the compound's absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.com For example, prodrug strategies can be employed to enhance a compound's solubility or metabolic stability. patsnap.com
The ultimate goal of lead optimization is to identify a preclinical drug candidate that possesses a desirable balance of potency, selectivity, and pharmacokinetic properties, making it suitable for further development and clinical testing. danaher.com
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Structure-Activity Relationships
Quantum chemical calculations are fundamental to establishing Quantitative Structure-Activity Relationships (QSAR), which correlate a compound's chemical structure with its biological activity. For benzoxazole (B165842) derivatives, these relationships are often governed by electronic and steric factors.
Electronic Effects of Substituents: The electronic properties of the benzoxazole scaffold are significantly influenced by its substituents. In the synthesis of benzoxazole-2-carboxylate derivatives, it has been observed that electron-withdrawing groups at the C-6 position, such as the ethyl carboxylate group in Ethyl 1,3-benzoxazole-6-carboxylate, can increase the yield of the cyclization product. marmara.edu.trresearchgate.net This suggests that the electronic nature of the substituent at this position is crucial for the molecule's formation and, by extension, its reactivity.
QSAR Models: QSAR studies on various series of benzoxazole derivatives have identified key molecular descriptors that influence their bioactivity. According to models developed for antimicrobial benzoxazole derivatives, topological parameters like Kier's molecular connectivity indices (¹χ, ¹χv) are highly relevant for their activity. researchgate.net For benzoxazole benzenesulfonamides with antidiabetic properties, a statistically robust 3D-QSAR model highlighted the importance of hydrophobic/non-polar, electron-withdrawing/H-bond acceptor, and H-bond donor groups for activity. chemijournal.com These models allow for the prediction of activity for new derivatives, including those based on the this compound scaffold.
Molecular Orbitals and Electrostatic Potential: The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. nankai.edu.cn For this compound, the HOMO would likely be delocalized across the benzoxazole ring system, while the LUMO would also be distributed over the aromatic system, with significant contributions from the electron-withdrawing carboxylate group. nih.gov
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For a typical benzoxazole structure, negative potential (red and yellow regions) is concentrated around the electronegative oxygen and nitrogen atoms, indicating sites prone to electrophilic attack. researchgate.netresearchgate.net Positive potential (blue regions) is usually found around hydrogen atoms. researchgate.netresearchgate.net The MEP of this compound would show a significant negative potential around the carbonyl oxygen of the ester group, making it a key site for hydrogen bond interactions.
| Descriptor Type | Specific Descriptor | Relevance to Activity | Source |
|---|---|---|---|
| Topological | Kier's Molecular Connectivity (¹χ) | Correlates with antimicrobial activity. | researchgate.net |
| Electronic | Electron-withdrawing groups at C-6 | Increases synthetic yield and influences reactivity. | marmara.edu.trresearchgate.net |
| 3D-QSAR Field | Hydrophobic/Non-polar Fields | Important for binding to fructose-1,6-bisphosphatase. | chemijournal.com |
| 3D-QSAR Field | H-bond Acceptor Fields | Crucial for interaction with biological targets. | chemijournal.com |
| Frontier Orbitals | HOMO-LUMO Gap | Indicates chemical stability and electronic transition properties. | nankai.edu.cn |
| Electrostatic | Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions. | researchgate.netresearchgate.net |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions, providing detailed insights into transition states and reaction pathways.
The formation of the benzoxazole ring is a critical reaction step that has been examined using DFT calculations. A study on the cyclization of ethyl-oxalamide derivatives of 2-aminophenol (B121084) to form benzoxazole-2-carboxylates employed the CPCM/M06-2X/6-311++G(d,p)//B3LYP/6-31+G(d,p) level of theory to model the reaction in tetrahydrofuran. marmara.edu.trresearchgate.net The computational results elucidated the detailed mechanism involving a Huisgen zwitterion. marmara.edu.tr These calculations confirmed that the reaction proceeds preferentially via a 5-endo-trig cyclization pathway, which is consistent with experimental findings where benzoxazole derivatives were the sole products. marmara.edu.trresearchgate.net The study of potential alternative mechanisms further supported the observed selectivity. marmara.edu.tr While this study focused on 2-carboxylate derivatives, the fundamental mechanism of the benzoxazole ring closure provides a strong theoretical basis for understanding the synthesis of other isomers, including this compound.
| Parameter | Details | Source |
|---|---|---|
| Computational Method | CPCM/M06-2X/6-311++G(d,p)//B3LYP/6-31+G(d,p) | marmara.edu.trresearchgate.net |
| Solvent Model | CPCM (Conductor-like Polarizable Continuum Model) for Tetrahydrofuran | marmara.edu.tr |
| Key Intermediate | Huisgen zwitterion | marmara.edu.tr |
| Predicted Selectivity | Favors 5-endo-trig cyclization over 6-exo-trig | marmara.edu.trresearchgate.net |
| Agreement with Experiment | Computational results are in good agreement with experimental findings. | marmara.edu.trresearchgate.net |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in drug discovery for understanding ligand-protein interactions and for structure-based drug design.
Benzoxazole derivatives have been docked into the active sites of various enzymes to rationalize their inhibitory activities. For instance, docking studies of benzoxazole derivatives as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors identified key amino acid residues such as Leu35, Val43, and Asp191 as crucial for stabilizing the inhibitor in the binding pocket. nih.gov Similarly, docking of 2-aryl-6-carboxamide benzoxazole derivatives into acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed binding to both the catalytic active site and the peripheral anionic site. nih.govresearchgate.net
For this compound, the benzoxazole ring can form hydrophobic and π-stacking interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine in a protein's active site. The ester group at the C-6 position is particularly important as its carbonyl oxygen can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor residues like serine, threonine, or lysine. The ethyl group can engage in van der Waals or hydrophobic interactions within the binding pocket. Molecular dynamics simulations are often used subsequently to assess the stability of these predicted binding poses over time. nih.govjddtonline.info
| Protein Target | Interacting Residues (Examples) | Interaction Type | Source |
|---|---|---|---|
| VEGFR-2 | Leu35, Val43, Leu84, Asp191 | Hydrophobic, Hydrogen Bonds | nih.gov |
| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355 | Hydrogen Bonds, Pi-Cation | researchgate.netnih.gov |
| Acetylcholinesterase (AChE) | Trp84, Tyr334 | π-π Stacking (Peripheral Anionic Site) | nih.gov |
| Aromatase (CYP19A1) | Asp309 | Hydrogen Bond (with benzoxazole NH) | jddtonline.info |
In Silico Screening and Virtual Ligand Design
In silico screening involves the use of computational methods to search large libraries of compounds for molecules that are likely to bind to a drug target. This approach accelerates the discovery of new lead compounds. This compound can serve as a scaffold for virtual ligand design or as a query in similarity searches.
One powerful application is the use of a validated 3D-QSAR model for virtual screening. For example, a 3D-QSAR model developed for benzoxazole benzenesulfonamide (B165840) derivatives as fructose-1,6-bisphosphatase inhibitors was used to screen a database for new compounds. chemijournal.com This screening identified five new potential hits with better-predicted docking scores than the most potent compound in the original training set. chemijournal.com This demonstrates how a model built around the benzoxazole core can successfully guide the identification of novel inhibitors. chemijournal.com
Another approach is fragment-based drug design, where small molecules (fragments) that bind to the target are identified and then grown or linked together to create a more potent ligand. The this compound structure could be used as a starting fragment, which could then be computationally modified by adding different substituents at various positions to optimize binding affinity and selectivity for a specific target.
Prediction of Molecular Selectivity and Conformational Preferences
The ability of a drug to selectively bind to its intended target over other proteins is crucial for minimizing side effects. Computational methods can predict the molecular selectivity and conformational preferences that govern this specificity.
Selectivity often arises from subtle differences in the active sites of related proteins. For example, the selectivity of non-steroidal anti-inflammatory drugs (NSAIDs) for COX-2 over COX-1 is attributed to a larger binding pocket in COX-2 due to the presence of a valine residue (Val523) instead of a bulkier isoleucine. nih.gov Computational studies on thiazole (B1198619) carboxamide derivatives have shown that their extended conformation and bulky substituents can fit well within the larger COX-2 binding site but cause steric clashes in the smaller COX-1 site, thus conferring selectivity. nih.govacs.org
For this compound, its selectivity for a particular target would depend on its conformational flexibility. The ethyl ester group can adopt different orientations, and the planarity of the benzoxazole ring system influences how it fits into a binding pocket. Conformational analysis using computational methods can identify the low-energy conformations of the molecule. By docking these preferred conformations into the active sites of different but related proteins (e.g., different kinase isozymes or receptor subtypes), it is possible to predict which target it will bind to most favorably, thereby predicting its selectivity profile. The study of 2-aryl-6-carboxamide benzoxazole derivatives also highlights how substitutions can tune the selectivity between related enzymes like AChE and BChE. nih.govresearchgate.net
Applications in Advanced Materials and Other Fields
Utilization in Organic Electronic Materials
The benzoxazole (B165842) core is recognized for its electron-rich nature and good thermal stability, making it a valuable component in the development of organic electronic materials. umich.edu While specific research on Ethyl 1,3-benzoxazole-6-carboxylate in this domain is emerging, the broader class of benzoxazole derivatives has shown significant promise, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).
Researchers have synthesized and studied various benzoxazole derivatives as emissive layers in OLEDs. umich.edu For instance, dimer-type benzoheterocyclic derivatives, which include a benzoxazole moiety, have been investigated for their electroluminescent (EL) properties. cambridge.org Although these initial dimer-type derivatives did not show a high EL efficiency, other novel benzoxazole derivatives have been successfully used to create blue-green light-emitting devices. cambridge.org The introduction of a stylyl group to benzoxazole derivatives has been shown to enhance the performance of OLEDs, achieving a maximum luminance of 12,000 cd/m² and an EL efficiency of 1.1 lm/W. cambridge.org
Furthermore, the electron-withdrawing capability of the 1,3-oxazole group is comparable to that of a nitrile group, making it a useful chromophore element for extending conjugated systems in materials designed for electronic applications. umich.edu The synthesis of molecules incorporating benzoxazole units into conjugated systems has been explored for their potential as electroactive materials in the manufacturing of OLEDs. umich.edu These findings suggest a strong potential for this compound and its derivatives to be utilized as building blocks for novel organic electronic materials with tailored properties.
Development of Fluorescent Probes
The inherent fluorescent properties of the benzoxazole scaffold have led to its extensive use in the development of fluorescent probes for the detection of various analytes. Benzoxazole derivatives are known for their stability and excellent fluorescence efficiency, both in solution and in the solid state. mdpi.com
Recent research has focused on creating benzoxazole-based fluorescent probes for the selective recognition of biologically and environmentally important species. For example, a benzoxazole-based fluorescent probe, [2-hydroxy-5-(3-hydroxy-3-methyl-1-butyne-1-yl)phenyl]benzoxazole, has been developed for the detection of zinc and copper ions. google.com This probe exhibits a fluorescence enhancement in the presence of zinc ions and fluorescence quenching with copper ions, demonstrating high sensitivity and selectivity. google.com
In another application, a fluorescent probe using a benzothiazole (B30560) fluorophore (a close structural analog to benzoxazole) was synthesized for the detection of biothiols such as glutathione, homocysteine, and cysteine. nih.gov This probe showed a low detection limit and good selectivity, highlighting the potential of such heterocyclic systems in bioimaging and biosensing. nih.gov
Moreover, 2-phenylbenzoxazole (B188899) derivatives have been synthesized and their photoluminescent properties studied, with some derivatives exhibiting quantum yields as high as 64% in acetonitrile (B52724). mdpi.com The fluorescent properties of these compounds are often influenced by their molecular structure and the surrounding environment, making them suitable for creating sensitive probes. mdpi.comnih.gov The functionalization of the benzoxazole core, as seen in this compound, offers a pathway to fine-tune the photophysical properties for specific sensing applications.
Applications in Agricultural Chemistry (e.g., Herbicides, Insecticides)
The benzoxazole and its bioisostere, benzothiazole, are important heterocyclic scaffolds in the discovery of new agrochemicals due to their broad spectrum of biological activities, including herbicidal and insecticidal properties. nih.govacs.org While direct studies on the agricultural applications of this compound are not extensively documented, the activities of related benzoxazole derivatives provide strong evidence for its potential in this sector.
In the realm of herbicides, certain benzoxazole derivatives have shown significant efficacy. For instance, 3-alkylbenzoxazolinones and 2-alkylthiobenzoxazoles exhibit herbicidal action against various weeds. frontiersin.org The introduction of different substituents on the benzoxazole ring can influence the selectivity and potency of the herbicidal activity. For example, esters of (β-(benzoxazolylthio))-acrylic acids have demonstrated selective action against narrow-leaved weeds. frontiersin.org Commercially available herbicides like fenoxaprop-p-ethyl (B1329639) contain a benzoxazole moiety and function by inhibiting the synthesis of fatty acids in plants. google.com
Future Research Directions and Translational Perspectives
Elucidation of Pharmacokinetic and Pharmacodynamic Profiles
A fundamental step in the development of any new therapeutic agent is a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. For derivatives of ethyl 1,3-benzoxazole-6-carboxylate, this involves detailed investigations into how the body affects the drug (PK) and how the drug affects the body (PD).
Key areas of investigation for the pharmacokinetic profile include:
Absorption: How well are these compounds absorbed into the bloodstream after administration? Optimization of derivatives for oral bioavailability is a significant goal. nih.gov
Distribution: Where do the compounds travel in the body? Do they cross the blood-brain barrier? Understanding tissue distribution is crucial for targeting specific diseases.
Metabolism: How are the compounds broken down by the body? Identifying the metabolic pathways and the resulting metabolites is essential for understanding efficacy and potential toxicity. For instance, some benzoxazole (B165842) derivatives are known to be metabolized by cytochrome P450 enzymes. nih.gov
Excretion: How are the compounds and their metabolites eliminated from the body?
The pharmacodynamic profile will focus on the relationship between drug concentration at the site of action and the observed therapeutic effect. This includes studying the onset, duration, and intensity of the drug's effect. For example, in the context of cancer therapy, this would involve correlating the concentration of a benzoxazole derivative with the degree of tumor growth inhibition.
In Vitro and In Vivo Efficacy and Safety Assessment
Before any derivative can be considered for human trials, its efficacy and safety must be rigorously established through a combination of in vitro (laboratory-based) and in vivo (animal) studies.
In Vitro Assessment:
Efficacy: The initial screening of new benzoxazole derivatives typically involves testing their activity against specific cell lines or pathogens in a controlled laboratory setting. nih.govproquest.com For instance, anticancer activity is often assessed using various human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). nih.govnih.govnih.gov The potency of the compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. nih.gov
Safety: Preliminary toxicity is evaluated by testing the compounds against normal, healthy cell lines to determine their selectivity. nih.gov
In Vivo Assessment:
Efficacy: Promising candidates from in vitro studies are then tested in animal models of disease. For example, the anti-inflammatory and anti-psoriatic effects of some benzoxazole derivatives have been evaluated in mouse models. nih.gov Anticonvulsant activity has been assessed using models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests in rodents. frontiersin.org
Safety: In vivo safety assessment involves determining the potential for toxicity in living organisms. This includes acute toxicity studies to determine the median lethal dose (LD50) and longer-term studies to evaluate for any organ damage or other adverse effects. Neurotoxicity is a specific concern that is often evaluated using tests like the rotarod test. frontiersin.org
Exploration of Novel Therapeutic Targets and Mechanisms of Action
A significant area of future research lies in identifying new diseases that can be treated with benzoxazole derivatives and understanding the precise molecular mechanisms through which they exert their effects. The versatility of the benzoxazole scaffold allows it to interact with a wide range of biological targets.
Current research has identified several key targets for benzoxazole derivatives, including:
Enzymes: Many benzoxazole derivatives have been shown to inhibit enzymes that are crucial for disease progression. These include vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels) which is vital for tumor growth, and Poly (ADP-ribose) polymerase (PARP-2), an enzyme involved in DNA repair that is a target in cancer therapy. nih.govnih.govnih.gov
Receptors: Some derivatives have shown affinity for receptors such as the aryl hydrocarbon receptor (AhR), which is implicated in certain cancers. nih.gov
Other Biomolecules: Research is also exploring the interaction of benzoxazole derivatives with other important biological molecules.
Future research will likely uncover new and unexpected therapeutic targets, expanding the potential applications of this class of compounds. Advanced techniques such as molecular docking and in silico screening can help predict and rationalize the interaction of these derivatives with various biological targets. nih.govnih.gov
Development of Tailored Functionalities through Synthetic Innovation
The chemical structure of this compound provides a versatile platform for synthetic modification. By strategically adding or modifying functional groups on the benzoxazole ring system, chemists can fine-tune the properties of the molecule to enhance its therapeutic potential. researchgate.net
Key areas for synthetic innovation include:
Improving Potency and Selectivity: Minor structural changes can lead to significant improvements in a compound's ability to interact with its intended target while minimizing off-target effects. For example, the addition of specific substituents can enhance the binding affinity of a derivative to a particular enzyme or receptor. nih.gov
Enhancing Pharmacokinetic Properties: Synthetic modifications can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, creating prodrugs, which are inactive forms of a drug that are converted to the active form in the body, can enhance oral bioavailability and targeted delivery. mdpi.com
Reducing Toxicity: By understanding the structure-activity relationship (SAR) and structure-toxicity relationship (STR), chemists can design derivatives with a better safety profile.
Various synthetic methodologies are continuously being developed to create novel benzoxazole derivatives with diverse functionalities. nih.govorganic-chemistry.org
Clinical Translation Potential of Promising Derivatives
The ultimate goal of this research is to translate promising derivatives of this compound from the laboratory to the clinic. This is a challenging and highly regulated process that involves several phases of clinical trials to evaluate the safety and efficacy of a new drug in humans.
While the direct clinical translation of this compound itself is not yet established, the extensive research into its derivatives highlights the significant potential of this chemical class. The broad spectrum of biological activities demonstrated by benzoxazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, suggests that they could one day lead to new treatments for a variety of diseases. nih.govresearchgate.netnih.gov
The journey to clinical application will require a collaborative effort between chemists, biologists, pharmacologists, and clinicians. Continued investment in the research and development of these promising compounds is essential to unlock their full therapeutic potential and bring new and effective medicines to patients in need.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1,3-benzoxazole-6-carboxylate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : this compound is typically synthesized via cyclization of substituted precursors. A common approach involves refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids under acidic conditions, followed by esterification. For reproducibility, parameters like reflux duration (e.g., 15 hours), stoichiometric ratios, and post-reaction cooling protocols (e.g., quenching on crushed ice) must be rigorously controlled . Optimization studies using design of experiments (DoE) can identify critical factors (e.g., temperature, solvent polarity) affecting yield and purity.
Q. How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : X-ray crystallography provides definitive bond lengths, angles, and ring puckering coordinates (e.g., Cremer-Pople parameters for six-membered rings), resolving ambiguities in planar vs. non-planar conformations . NMR (¹H/¹³C) complements this by confirming dynamic behavior in solution. For example, coupling constants in NOESY or HSQC spectra can identify restricted rotation in the benzoxazole core .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in this compound crystals influence supramolecular assembly, and how can these be analyzed using graph set theory?
- Methodological Answer : Hydrogen-bonding networks are analyzed via graph set theory (e.g., Etter’s formalism), categorizing interactions as D (donor), A (acceptor), or R (ring motifs). For this compound, the carbonyl oxygen and ester group often act as acceptors, forming C(4) or R₂²(8) motifs. Software like Mercury (CCDC) or CrystalExplorer can map these interactions, with validation against crystallographic data (e.g., CIF files from SIR97 refinements) .
Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how can high-resolution data mitigate these issues?
- Methodological Answer : Challenges include handling disorder in the ethyl ester group and anisotropic thermal motion. SHELXL refinement requires:
- TWIN/BASF commands for twinned data.
- ISOR/SADI restraints to manage anisotropic displacement parameters.
High-resolution data (<1.0 Å) improves electron density maps, enabling precise modeling of hydrogen atoms and weak interactions. Validation tools like PLATON/ADDSYM ensure space group correctness .
Q. How can conflicting data between computational (DFT) and experimental (XRD) studies on this compound be reconciled?
- Methodological Answer : Discrepancies often arise from solvent effects (absent in gas-phase DFT) or lattice distortions. Hybrid QM/MM methods incorporating periodic boundary conditions (e.g., CP2K) can align DFT results with experimental geometries. Statistical tools like RMSD analysis between calculated and observed bond lengths (e.g., using Mercury) quantify deviations .
Q. What role does the benzoxazole core play in modulating intermolecular interactions in co-crystals or salts of this compound?
- Methodological Answer : The benzoxazole N-atom and ester carbonyl participate in halogen bonding (with halocarbons) or acid-base interactions (e.g., with choline in 2:1 salts). Co-crystallization screening via solvent-drop grinding, followed by DSC/PXRD, identifies stable phases. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., C–H···O vs. π–π ) .
Data Analysis & Critical Evaluation
Q. How should researchers statistically validate crystallographic data quality for this compound derivatives?
- Methodological Answer : Key metrics include:
- Rint (<5% for high quality).
- Completeness (>95% to 0.8 Å resolution).
- GOF (1.0 ± 0.1).
Outliers in the Luzzati plot or Ramachandran plot indicate refinement errors. Tools like CHECKCIF flag symmetry or displacement parameter issues .
Q. What strategies are effective in resolving non-isotropic thermal motion artifacts in the ethyl group during structure refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
